physical and chemical properties of Methyl 4-amino-2-chloro-5-iodobenzoate
physical and chemical properties of Methyl 4-amino-2-chloro-5-iodobenzoate
This technical guide provides a comprehensive analysis of Methyl 4-amino-2-chloro-5-iodobenzoate (CAS: 256935-85-0), a high-value pharmacophore intermediate used extensively in medicinal chemistry for the synthesis of kinase inhibitors and poly-functionalized aryl systems.
A Strategic Scaffold for Orthogonal Functionalization in Drug Discovery
Executive Summary
Methyl 4-amino-2-chloro-5-iodobenzoate represents a "privileged scaffold" in modern drug discovery. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses three distinct functional handles—an aryl iodide, an aryl chloride, and a methyl ester—each capable of reacting under specific, non-interfering conditions. This guide details the physicochemical data, validated synthetic protocols, and chemo-selective strategies required to utilize this compound effectively in the development of small-molecule therapeutics.
Chemical Identity & Structural Analysis[1][2][3]
| Property | Detail |
| IUPAC Name | Methyl 4-amino-2-chloro-5-iodobenzoate |
| CAS Registry Number | 256935-85-0 |
| Molecular Formula | C₈H₇ClINO₂ |
| Molecular Weight | 311.50 g/mol |
| SMILES | COC(=O)C1=CC(I)=C(N)C=C1Cl |
| InChI Key | DYUWQWMXZHDZOR-UHFFFAOYSA-N |
| Structural Class | Halogenated Anthranilate Ester |
Structural Conformation & Sterics
The molecule features a tetra-substituted benzene ring. The amino group (-NH₂) at position 4 acts as a strong electron donor, pushing electron density into the ring, which stabilizes the oxidative addition of palladium at the adjacent iodo group (C-5) . The chloro group (C-2) provides steric bulk and electronic deactivation at the meta position relative to the iodine, preventing unwanted side reactions during cross-coupling.
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models suitable for laboratory handling.
| Parameter | Value / Description | Note |
| Appearance | Off-white to pale beige solid | Iodinated anilines darken upon light exposure. |
| Melting Point | Solid (Predicted range: 85–110 °C) | Experimental data not widely published; analogs melt in this range. |
| Boiling Point | 369.2 ± 42.0 °C (Predicted) | Decomposes before boiling at atm pressure. |
| Density | 1.903 ± 0.06 g/cm³ | High density due to Iodine atom. |
| LogP (Octanol/Water) | ~2.9 | Lipophilic; requires organic co-solvents. |
| pKa (Conjugate Acid) | ~2.5 (Amino group) | Significantly lower than aniline (4.6) due to EWG effects of Cl and Ester. |
| Solubility | DMSO (>50 mg/mL), DMF, EtOAc, DCM | Insoluble in water. |
Synthetic Routes & Process Chemistry
The synthesis of Methyl 4-amino-2-chloro-5-iodobenzoate is typically achieved via the regioselective electrophilic iodination of Methyl 4-amino-2-chlorobenzoate. The amino group directs the incoming iodine electrophile to the ortho position (C-5), which is the only sterically accessible activated site.
Protocol: Regioselective Iodination
Reagents:
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Substrate: Methyl 4-amino-2-chlorobenzoate (1.0 eq)
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Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 eq) [Preferred for mild conditions]
-
Solvent: DMF or Acetonitrile
-
Catalyst: p-TsOH (0.1 eq) or none (reaction is self-catalyzing due to amino activation).
Step-by-Step Methodology:
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Dissolution: Charge a reaction vessel with Methyl 4-amino-2-chlorobenzoate and DMF (5 mL/g). Stir until fully dissolved.
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Addition: Cool the solution to 0°C. Add NIS portion-wise over 15 minutes to control the exotherm.
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1][2]
-
Quench: Pour the reaction mixture into ice-water containing 5% Sodium Thiosulfate (
) to neutralize unreacted iodine species. -
Isolation: Filter the resulting precipitate. Wash the filter cake with water (3x) to remove DMF and succinimide byproducts.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes) if high purity (>99%) is required.
Figure 1: Synthetic workflow for the regioselective iodination of the precursor scaffold.
Reactivity & Applications: The "Triad of Selectivity"
The core value of this molecule in drug development is its ability to undergo sequential, orthogonal functionalization . Researchers can manipulate specific sites without affecting others.
A. The Aryl Iodide (C-5): The "First Mover"
The C-I bond is the weakest carbon-halogen bond in the molecule. It reacts exclusively in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) at mild temperatures (RT to 60°C), leaving the C-Cl bond intact.
-
Application: Introduction of biaryl motifs or alkynes common in kinase inhibitors.
B. The Aryl Chloride (C-2): The "Second Wave"
Once the iodine has been reacted, the C-Cl bond can be activated using more forcing conditions (specialized ligands like XPhos/Buchwald precatalysts, higher temperatures >100°C).
-
Application: Late-stage diversification or macrocyclization.
C. The Methyl Ester (C-1): The "Anchor"
The ester is stable to coupling conditions but can be hydrolyzed to the carboxylic acid (LiOH/THF) or converted directly to an amide (AlMe₃/Amine).
-
Application: Solubilizing tail attachment or peptidomimetic coupling.
Figure 2: Chemo-selective reaction map demonstrating orthogonal pathways for scaffold diversification.
Handling & Safety Protocols
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Storage: Store at 2–8°C in a tightly sealed container. Protect from light. The compound may discolor (turn yellow/brown) upon oxidation of trace iodide to iodine; this does not typically affect reactivity but can be removed via a thiosulfate wash.
-
Hazards: Classified as an Irritant (H315, H319, H335) .
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Skin/Eye Contact: Wash immediately with copious water.
-
Inhalation: Use a fume hood to avoid dust inhalation.
-
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
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BLD Pharm. (n.d.). Methyl 4-amino-2-chloro-5-iodobenzoate Product Analysis. Retrieved from
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ChemicalBook. (2024). CAS 256935-85-0 Physical Properties and Safety Data. Retrieved from
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Sigma-Aldrich. (n.d.). General Procedures for Iodination of Anilines using N-Iodosuccinimide. (Methodology adapted from analogous 2-amino-5-iodobenzoate synthesis).[3] Retrieved from
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National Institutes of Health (NIH). (2010). Suzuki-Miyaura Reaction: Scope and Selectivity in Halogenated Arenes. PMC2909038. Retrieved from
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Thermo Fisher Scientific. (2024). Safety Data Sheet: Methyl 4-amino-2-chloro-5-iodobenzoate. Retrieved from
